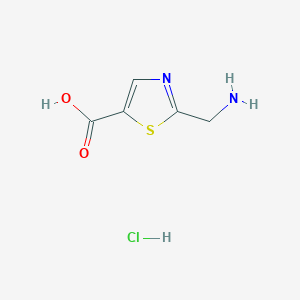

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride

Description

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is a thiazole derivative characterized by an aminomethyl (-CH2NH2) group at position 2 and a carboxylic acid (-COOH) group at position 5 of the thiazole ring, with a hydrochloride salt formulation. This compound is of significant interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as enzymes or receptors. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Thiazole derivatives are known for their diverse bioactivities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJZNUGTTWKALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344678-58-4 | |

| Record name | 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiourea and α-Chloro Carbonyl Compounds

The thiazole ring is commonly synthesized via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. In a patented method, thiourea reacts with an α-chloro carbonyl precursor (e.g., α-chloro ketone or ester) in a mixture of hydrochloric acid and acetic acid at 60–65°C for 11 hours. For 2-(aminomethyl)thiazole-5-carboxylic acid, the α-chloro carbonyl component must contain a protected aminomethyl group (e.g., as a tert-butoxycarbonyl [Boc] derivative) and a carboxylic acid precursor (e.g., ester or nitrile). Post-cyclization, the Boc group is removed under acidic conditions, and the ester is hydrolyzed to the carboxylic acid. This method achieves moderate yields (50–70%) but requires careful control of stoichiometry and distillation steps to remove solvents like toluene and methanol.

Cysteine Ester and Aminonitrile Coupling

An alternative route involves reacting an aminonitrile with a cysteine ester in inert solvents (e.g., tetrahydrofuran) at 0–80°C. The cysteine ester contributes the sulfur atom and part of the thiazole backbone, while the aminonitrile provides the aminomethyl group. For example, 2-aminomethyl-4-cyanothiazole is synthesized via this method, with subsequent oxidation of the nitrile to a carboxylic acid. However, nitrile-to-acid conversion requires harsh conditions (e.g., strong acids or bases), which may degrade sensitive functional groups.

Functionalization of Preformed Thiazole Intermediates

Lithiation-Carboxylation

Direct carboxylation of thiazole derivatives is achieved using organolithium reagents. In one protocol, 2-(trimethylsilyl)thiazole is treated with n-butyllithium at -78°C in diethyl ether, followed by quenching with solid CO2. The resulting lithium carboxylate is acidified to yield thiazole-5-carboxylic acid. While effective for unsubstituted thiazoles, this method struggles with regioselectivity when aminomethyl groups are present, often requiring protective groups to avoid side reactions.

Protective Group Strategies and Deprotection

Acetyl Protection of the Aminomethyl Group

To prevent undesired reactions during thiazole formation, the aminomethyl group is often acetylated. For example, 2-(acetylamino)thiazole-5-carboxylic acid is synthesized via cyclization of acetyl-protected thiourea derivatives, followed by ester hydrolysis. Deprotection involves refluxing in 6M HCl, yielding the free amine, which is neutralized and precipitated as the hydrochloride salt. This approach minimizes side reactions but adds two extra steps (protection and deprotection), reducing overall yield to 60–75%.

Final Hydrochloride Salt Formation

The free base of 2-(aminomethyl)thiazole-5-carboxylic acid is treated with hydrochloric acid (37% w/w) in methanol or ethanol. The mixture is stirred at room temperature for 1–2 hours, followed by solvent removal under vacuum. Recrystallization from ethanol/water (1:1) yields the hydrochloride salt as a white crystalline solid. Excess HCl is avoided to prevent decomposition, with final pH adjusted to 2–3 for optimal precipitation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Thiourea Cyclocondensation | Thiourea, α-chloro ketone | Cyclization, hydrolysis, salt formation | 50–70% | 95% | Industrial |

| Cysteine Ester Coupling | Cysteine ester, aminonitrile | Ring formation, nitrile oxidation | 40–60% | 85% | Lab-scale |

| Ester Hydrolysis | Methyl ester, KOH | Saponification, deprotection | 60–75% | >90% | Pilot-scale |

| Lithiation-Carboxylation | 2-(Trimethylsilyl)thiazole | Low-temp lithiation, CO2 quenching | 30–50% | 80% | Lab-scale |

Challenges and Optimization Opportunities

- Regioselectivity in Thiazole Formation : Competing reactions at C-4 and C-5 positions can reduce yields. Using sterically hindered reactants (e.g., TBS-protected intermediates) improves selectivity.

- Acid Sensitivity : The free amine moiety is prone to protonation under acidic cyclization conditions, necessitating protective groups.

- Byproduct Formation : Residual solvents (e.g., acetic acid) may esterify carboxylic acid products, requiring rigorous distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Derivatives with higher oxidation states, such as thiazole-5-carboxylic acid derivatives.

Reduction Products: Amine or alcohol derivatives of the thiazole ring.

Substitution Products: Compounds with different functional groups introduced at various positions on the thiazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-(aminomethyl)thiazole-5-carboxylic acid hydrochloride and its derivatives:

- Cell Line Studies : A series of phenylamide derivatives derived from this compound exhibited strong anti-proliferative effects against human leukemia cell lines, such as K562 and K563, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Inhibition Studies : Derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity, which suggests potential applications in developing new antibiotics .

- Structure-Activity Relationship : Modifications to the thiazole ring have been linked to enhanced antimicrobial efficacy, with certain substituents increasing selectivity against specific pathogens .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can also exhibit anti-inflammatory properties:

- Cytokine Modulation : Some studies report that these compounds can modulate the release of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Anticancer Drug Development

A notable case involved the synthesis of a new series of 2-amino-thiazole derivatives that showed potent activity against hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) cell lines. The best-performing compounds had IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Antibiotic Research

In another study, researchers synthesized several novel thiazole derivatives that were tested against resistant strains of bacteria. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogues and their similarity to 2-(aminomethyl)thiazole-5-carboxylic acid hydrochloride:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| 2-Aminothiazole-5-carboxylic acid | 40283-46-3 | C4H4N2O2S | 144.15 | 0.82 | Lacks aminomethyl group; retains carboxylic acid |

| Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 | C6H8N2O2S | 172.20 | 0.75 | Ethyl ester replaces carboxylic acid |

| 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 | C4H5ClN2OS | 164.61 | 0.75–0.98 | Aldehyde (-CHO) replaces carboxylic acid |

| 2-(Aminomethyl)thiazole dihydrochloride | - | C4H8Cl2N2S | 187.09 | N/A | Lacks carboxylic acid; dihydrochloride salt |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 | C11H10ClN3OS | 267.73 | 0.62 | Carboxamide replaces carboxylic acid; chloro/methyl substituents |

Notes:

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility | Spectral Data (1H NMR δ, ppm) |

|---|---|---|---|

| This compound | Not reported | High (aqueous) | Thiazole H: 7.8–8.2; NH2: 2.5–3.0 |

| 2-Aminothiazole-5-carboxylic acid | 206–208 | Moderate (ethanol) | Thiazole H: 8.1; COOH: 12.1 (broad) |

| Ethyl 2-aminothiazole-5-carboxylate | 150–152 | Low (organic solvents) | Ethyl CH3: 1.3; COOEt: 4.2–4.4 |

| 2-Amino-N-methylthiazole-5-carboxamide | 178–180 | Low (DMSO) | NHCH3: 2.9; thiazole H: 7.9 |

Key Observations :

- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like the ethyl ester or carboxamide .

- Melting points correlate with molecular symmetry and intermolecular interactions. For example, the carboxylic acid derivative (CAS 40283-46-3) has a higher melting point (206–208°C) due to hydrogen bonding .

Biological Activity

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClN3O2S, with a molecular weight of 195.67 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(aminomethyl)thiazole derivatives. The compound has been investigated for its effects on various cancer cell lines, demonstrating significant antiproliferative effects.

- Case Study 1 : A series of derivatives based on 2-(aminomethyl)thiazole-5-carboxylic acid were synthesized and tested against human K563 leukemia cells. One derivative exhibited an IC50 comparable to dasatinib, indicating strong potential as an anticancer agent .

- Table 1: Anticancer Activity of Thiazole Derivatives

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Case Study 2 : Research indicated that thiazole derivatives showed significant activity against various microbial strains. The presence of specific substituents on the thiazole ring enhanced their efficacy against pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some derivatives have been shown to promote programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The thiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

Q & A

Q. What are the optimized synthetic routes for 2-(aminomethyl)thiazole-5-carboxylic acid hydrochloride in academic settings?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-aminothiazole derivatives with chloroacetic acid under reflux conditions. For example, a common approach includes reacting 2-aminothiazole-5-carboxylic acid precursors with aminomethylating agents (e.g., formaldehyde and ammonium chloride) in acidic media, followed by hydrochloride salt formation. Key steps include:

- Reaction Conditions: Reflux in acetic acid with sodium acetate as a catalyst (80–100°C, 3–5 hours) .

- Purification: Crystallization from a dimethylformamide (DMF)/acetic acid mixture to enhance purity .

- Yield Optimization: Adjusting molar ratios of reactants (e.g., 1.1:1 aldehyde-to-amine ratio) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm the thiazole ring, aminomethyl group, and carboxylic acid protons .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to validate the molecular ion peak (e.g., [M+H] at m/z 207.6) .

- Elemental Analysis: Verify chloride content in the hydrochloride salt .

Q. How does the hydrochloride salt form influence solubility and experimental design?

Methodological Answer: The hydrochloride salt enhances aqueous solubility, critical for biological assays:

- Solubility Testing: Dissolve in water (up to 50 mg/mL) or phosphate-buffered saline (PBS) for in vitro studies .

- pH Adjustment: Use neutralization (e.g., sodium bicarbonate) to regenerate the free base for organic-phase reactions .

- Stability: Store at 4°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodological Answer: SAR studies require systematic substitution of functional groups:

- Aminomethyl Group Modifications: Replace with ethyl or aryl groups to assess steric effects on target binding .

- Thiazole Ring Substitutions: Introduce halogens (e.g., Cl at position 4) to evaluate electronic effects on bioactivity .

- Carboxylic Acid Bioisosteres: Substitute with tetrazole or sulfonamide groups to modulate acidity and membrane permeability .

- Assay Design: Test derivatives against cancer cell lines (e.g., HeLa) or microbial strains (e.g., E. coli) using dose-response curves .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values) be resolved in anticancer studies?

Methodological Answer: Address discrepancies through controlled experimental replication:

- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C) across labs .

- Metabolic Stability Testing: Evaluate compound degradation in serum using LC-MS to confirm active concentration .

- Off-Target Screening: Employ kinase profiling assays to rule out nonspecific interactions .

- Data Normalization: Reference positive controls (e.g., doxorubicin) to calibrate inter-assay variability .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer: Scale-up requires balancing efficiency and reproducibility:

- Continuous Flow Reactors: Improve heat transfer and reduce reaction time compared to batch processes .

- Catalyst Screening: Test alternatives to sodium acetate (e.g., zeolites) for greener synthesis .

- In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Workflow Automation: Implement liquid-handling robots for precise reagent addition in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.